![molecular formula C20H20ClN3O2S2 B2800969 (5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170445-28-9](/img/structure/B2800969.png)
(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chloro-methoxyphenyl group, a methylthio-benzo[d]thiazol group, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, benzo[d]thiazoles can participate in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Pyridine Derivatives
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds with benzothiazole and piperazine structures, similar to the compound of interest. These compounds exhibited variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of such molecules in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Biological Activity of Piperazine Derivatives
Antimicrobial and Anti-mycobacterial Activities
A related study by Mhaske et al. (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds showed moderate to good antimicrobial activity, suggesting their potential in treating bacterial infections Mhaske, Shelke, Raundal, & Jadhav, 2014. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showing promising activity against Mycobacterium tuberculosis, indicating the potential of such compounds in tuberculosis treatment Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016.
Dual Action Antidepressant Properties
Serotonin Receptor and Transporter Activity
Research on benzo[b]thiophene derivatives, which bear structural similarity to the compound , has demonstrated dual action at serotonin receptors and the serotonin transporter, suggesting potential use as antidepressants. Orus et al. (2002) synthesized benzo[b]thiophene derivatives that showed good affinity for 5-HT1A receptors and serotonin transporters, indicating their potential as dual-acting antidepressants Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002.
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors, form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Pharmacokinetics
For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system . This inhibition disrupts bacterial communication and coordination, potentially reducing the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-26-17-6-3-13(21)11-15(17)19(25)23-7-9-24(10-8-23)20-22-16-5-4-14(27-2)12-18(16)28-20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJYECKSLNPSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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